2-((2-Methylbenzyl)amino)-2-oxoethyl 2-chlorobenzoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

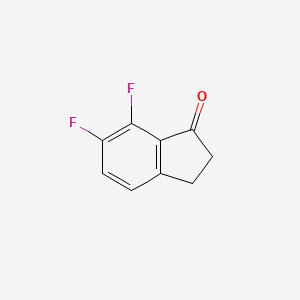

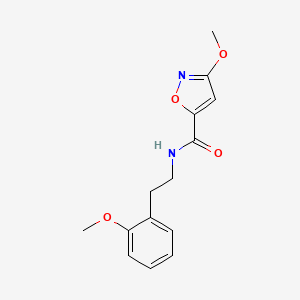

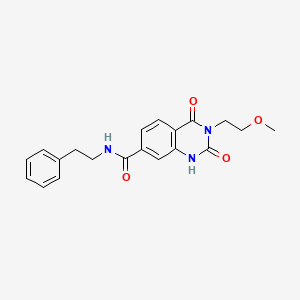

The compound “2-((2-Methylbenzyl)amino)-2-oxoethyl 2-chlorobenzoate” is an organic compound containing a benzyl group, an amino group, an oxoethyl group, and a chlorobenzoate group. These functional groups suggest that the compound could have interesting chemical properties and reactivity .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the benzyl and chlorobenzoate groups suggests a complex, aromatic structure. The amino and oxoethyl groups could introduce polarity and the potential for hydrogen bonding .Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. The benzyl and chlorobenzoate groups are aromatic and could participate in electrophilic aromatic substitution reactions. The amino group could act as a nucleophile in various reactions, and the oxoethyl group could be involved in oxidation and reduction reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the aromatic benzyl and chlorobenzoate groups could contribute to its stability and solubility. The amino and oxoethyl groups could influence its polarity, boiling point, melting point, and other properties .Scientific Research Applications

Dynamic Kinetic Resolution in Synthesis

A notable application of compounds similar to 2-((2-Methylbenzyl)amino)-2-oxoethyl 2-chlorobenzoate is in dynamic kinetic resolution processes. Sugiyama et al. (2003) explored the synthesis of 4-hydroxymethyl-2-oxazolidinone from related compounds, revealing pathways involving intramolecular transesterification and diastereoselective intramolecular cyclization (Sugiyama et al., 2003).

Asymmetric Synthesis

In another study, Sugiyama et al. (1999) demonstrated the asymmetric desymmetrization of similar compounds with chloroformates, indicating their utility in producing optically active oxazolidinones, which have numerous applications in pharmaceuticals (Sugiyama et al., 1999).

Anchoring of Fmoc-amino Acids

Sieber (1987) described a method involving compounds like this compound for the esterification of Fmoc-amino acids to polystyrene, a crucial step in peptide synthesis (Sieber, 1987).

Preparation of HIV Protease Inhibitors

Beaulieu and Wernic (1996) utilized related compounds in the synthesis of aminoalkyl chlorohydrin hydrochlorides, serving as intermediates for HIV protease inhibitors, highlighting the significance of these compounds in antiviral drug development (Beaulieu & Wernic, 1996).

Antibacterial and Antiinflammatory Applications

Compounds structurally related to this compound have also shown potential in antibacterial and antiinflammatory applications. Chohan et al. (2003) synthesized Schiff base derivatives with antibacterial properties, and van Dijk and Zwagemakers (1977) explored oxime ether derivatives with antiinflammatory activity (Chohan et al., 2003); (van Dijk & Zwagemakers, 1977).

Mechanism of Action

Without specific context, it’s difficult to predict the mechanism of action of this compound. If it’s intended for use as a drug, its mechanism of action would depend on its interactions with biological molecules. If it’s used in a chemical reaction, its mechanism of action would depend on the specific reaction conditions and other reactants .

Safety and Hazards

Future Directions

properties

IUPAC Name |

[2-[(2-methylphenyl)methylamino]-2-oxoethyl] 2-chlorobenzoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16ClNO3/c1-12-6-2-3-7-13(12)10-19-16(20)11-22-17(21)14-8-4-5-9-15(14)18/h2-9H,10-11H2,1H3,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAUWRAZJBDZPHG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1CNC(=O)COC(=O)C2=CC=CC=C2Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16ClNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-bromo-N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)furan-2-carboxamide](/img/structure/B2695448.png)

![1-Benzyl-4-[(2-fluorophenyl)methyl]piperazin-2-one](/img/structure/B2695451.png)

![6-(3,4-dichlorobenzyl)-3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2695455.png)

![2-((4-amino-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)thio)-N,N-bis(2-hydroxyethyl)acetamide](/img/structure/B2695456.png)

![3-butyl-8-(3,4-dimethoxyphenethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2695457.png)

![3-(2-methoxyethyl)-7-{[4-(2-methoxyphenyl)piperazin-1-yl]carbonyl}-2-thioxo-2,3-dihydroquinazolin-4(1H)-one](/img/no-structure.png)